3,4-Diaminobenzoic acid methyl ester hydrochloride CAS 1210824-92-2 properties
3,4-Diaminobenzoic acid methyl ester hydrochloride CAS 1210824-92-2 properties
Strategic Utility in Heterocyclic Synthesis and Peptide Chemistry[1][2][3]
Executive Summary
3,4-Diaminobenzoic acid methyl ester hydrochloride (CAS 1210824-92-2) is a bifunctional building block critical to medicinal chemistry and chemical biology. Unlike its free base counterpart (CAS 36692-49-6), the hydrochloride salt offers enhanced stability against oxidative degradation ("browning") and improved aqueous solubility, making it the preferred form for storage and aqueous-organic coupling reactions.[1][2]
Its primary utility lies in two distinct domains:
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Benzimidazole Scaffold Construction: It serves as a "privileged structure" precursor for synthesizing benzimidazole libraries—a moiety ubiquitous in anthelmintics, proton pump inhibitors, and kinase inhibitors.[1][2]
-
Peptide Chemistry (Dbz Linkers): It acts as a safety-catch linker precursor (Dawson linker derivatives) in Solid-Phase Peptide Synthesis (SPPS), enabling the synthesis of C-terminal modified peptides and thioesters.[1]
Physicochemical Profile & Identification
The distinction between the salt and free base is critical for experimental reproducibility. The HCl salt is hygroscopic but kinetically stable; the free base rapidly oxidizes in air.
| Property | Specification (HCl Salt) | Notes for the Bench Scientist |
| CAS Number | 1210824-92-2 | Distinct from free base (36692-49-6) and acid (619-05-6).[1] |
| Formula | C₈H₁₀N₂O₂[1][3] · xHCl | Typically mono- or dihydrochloride depending on isolation.[1] |
| MW | ~202.64 (for mono-HCl) | Free base MW is 166.18. Adjust stoichiometry accordingly. |
| Appearance | Off-white to pale grey solid | Dark brown/purple indicates significant oxidation (quinone formation).[1] |
| Solubility | Water, Methanol, DMSO | High solubility in DMSO makes it ideal for biological screening libraries.[1][2] |
| pKa (est) | ~2.5 (COOH), ~4.8 (NH₂) | The esterification masks the acidic pKa, leaving the diamine basicity.[2] |
| Stability | Hygroscopic, Air-sensitive | Critical: Store under Argon/Nitrogen at -20°C. |
Synthetic Utility & Mechanism
The core reactivity of this compound stems from the ortho-diamine motif .[1] This arrangement allows for rapid condensation with electrophiles followed by cyclization.[1]
3.1 Mechanism: Oxidative Cyclization to Benzimidazoles
The most common application is the Phillips-type condensation or oxidative cyclization with aldehydes.[1]
Mechanism Description:
-
Imine Formation: The more nucleophilic para-amine (relative to the ester) attacks the aldehyde carbonyl.[1]
-
Ring Closure: The meta-amine attacks the resulting imine/aminal.[1]
-
Oxidation: In the presence of an oxidant (e.g., air, Na₂S₂O₅, or benzoquinone), the dihydrobenzimidazole intermediate aromatizes to the benzimidazole.[1][2]
Caption: Pathway for the conversion of methyl 3,4-diaminobenzoate to benzimidazole scaffolds.
Experimental Protocols
Note: These protocols are designed for scalability and reproducibility.
Protocol A: Preparation of Methyl 3,4-Diaminobenzoate HCl (From Acid)
If the commercial salt is unavailable, it is best prepared fresh to ensure high purity.[1][2]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar.
-
Reagents: Suspend 3,4-diaminobenzoic acid (5.0 g) in dry Methanol (50 mL) .
-
Activation: Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl₂, 2.0 equiv) over 20 minutes. Caution: Exothermic gas evolution (SO₂, HCl).[1]
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The acid spot (baseline) should disappear.
-
Isolation:
Protocol B: Library-Scale Benzimidazole Synthesis
This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as a mild oxidant, avoiding toxic metal catalysts.[1][2]
-
Solution A: Dissolve Methyl 3,4-diaminobenzoate HCl (1.0 mmol) in DMF (3 mL) .
-
Coupling: Add the appropriate Aldehyde (1.0 mmol) . Stir for 15 min at RT.[1]
-
Cyclization: Add Na₂S₂O₅ (1.2 mmol) dissolved in minimal water (0.5 mL).
-
Heat: Heat the mixture to 100°C for 4 hours.
-
Workup:
Advanced Application: Dbz Linkers in Chemical Biology
In peptide chemistry, this molecule is a precursor to the 3,4-diaminobenzoic acid (Dbz) linker.[1][2] This system is crucial for "Safety-Catch" strategies where a peptide is synthesized on a resin and then activated for cleavage.[1]
The Workflow:
-
Attachment: The ester is hydrolyzed (or the free acid used) to couple to a resin (e.g., Rink Amide).[2]
-
Acylation: The para-amine is acylated with the first amino acid.[1]
-
Activation: Post-synthesis, the ortho-amine is chemically unmasked or activated to form an N-acylurea, which rearranges to an N-acyl-benzimidazolinone.[1]
-
Cleavage: Nucleophilic attack (e.g., by a thiol) releases the peptide as a C-terminal thioester.[1]
Caption: The Dbz safety-catch linker strategy for generating peptide thioesters.
Handling, Stability & Quality Control
Storage Requirements[1][6]
-
Oxidation Risk: The diamine moiety is electron-rich and prone to oxidation, turning the solid from off-white to dark brown/black.[1]
-
Protocol: Store at -20°C under inert atmosphere (Ar/N₂).
-
Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis of the methyl ester over long periods.[1][2]
QC Parameters (Acceptance Criteria)
-
¹H NMR (DMSO-d₆):
-
LC-MS: Single peak, [M+H]⁺ = 167.1 (Free base mass observed in positive mode).[1]
References
-
Synthesis of Benzimidazoles
-
Title: "Efficient synthesis of benzimidazoles via oxidative cyclization of 1,2-diamines."[1]
- Source:Journal of Organic Chemistry.
- Context: Validates the oxidative cyclization mechanism using diamine precursors.
-
(Generalized Reference)
-
-
Dbz Linker Chemistry
-
Physical Properties & Safety
-
One-Pot Synthesis Applications
Sources
- 1. CAS 36692-49-6: Methyl 3,4-diaminobenzoate | CymitQuimica [cymitquimica.com]
- 2. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride | C8H11ClN2O2 | CID 18174645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
